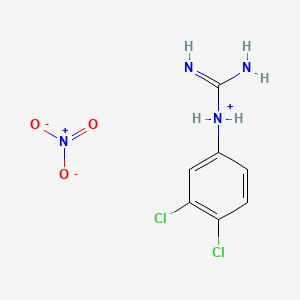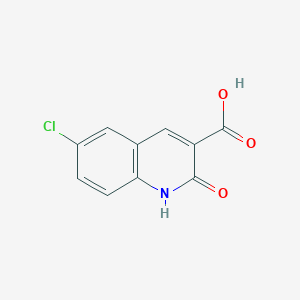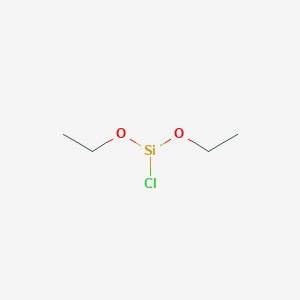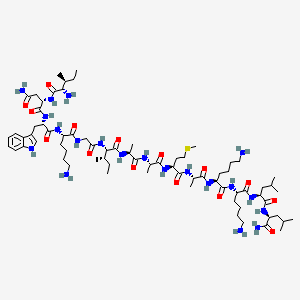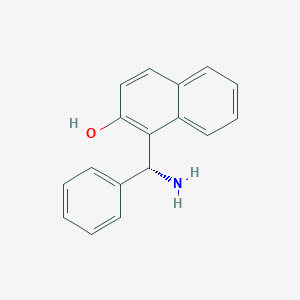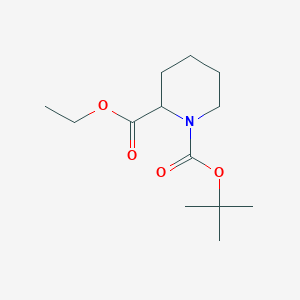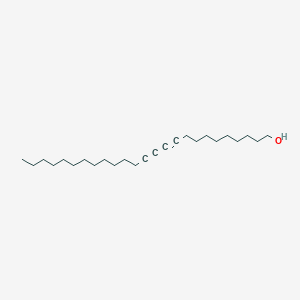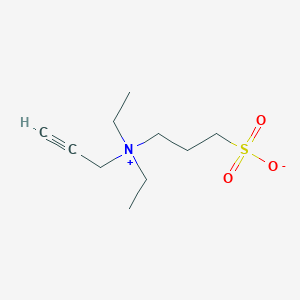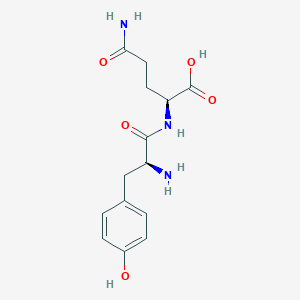
Tyrosyl-Glutamine
Overview
Description
Tyrosyl-Glutamine is a dipeptide composed of the amino acids tyrosine and glutamine. It is a naturally occurring compound found in various biological systems and has been studied for its potential roles in cellular processes and therapeutic applications. The compound is known for its involvement in protein synthesis and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosyl-Glutamine typically involves the formation of a peptide bond between the carboxyl group of tyrosine and the amino group of glutamine. This can be achieved through various methods, including:
Solution-phase synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin. The protecting groups are removed sequentially, and the peptide is cleaved from the resin at the end of the synthesis. This method is highly efficient and allows for the synthesis of longer peptides.
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers that employ SPPS. These machines can produce large quantities of the dipeptide with high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions are less common for this compound, but the compound can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as O-alkylation or O-acylation, using appropriate alkylating or acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as quinones.
Reduction: Reduced forms of the dipeptide.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound in peptide synthesis and bioconjugation studies.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of Tyrosyl-Glutamine involves its interaction with specific molecular targets and pathways. The compound can modulate signal transduction pathways by acting as a substrate for protein kinases and phosphatases. The phenolic hydroxyl group of tyrosine can be phosphorylated, leading to changes in protein function and cellular responses. Additionally, the glutamine residue can participate in hydrogen bonding and other interactions that stabilize protein structures.
Comparison with Similar Compounds
Tyrosyl-Glutamine can be compared with other dipeptides and amino acid derivatives:
Tyrosyl-Serine: Similar to this compound but contains serine instead of glutamine. It has different biochemical properties and applications.
Tyrosyl-Alanine: Another dipeptide with alanine instead of glutamine. It is less hydrophilic compared to this compound.
Glutaminyl-Tyrosine: The reverse sequence of this compound, which may exhibit different biological activities due to the change in sequence.
This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSAUDKMIEQZ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427228 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-40-6 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



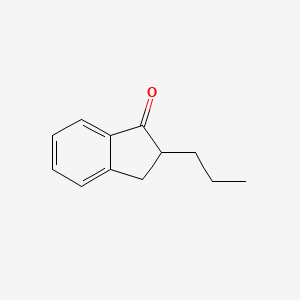
![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1588234.png)
![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)

